An In-depth Technical Guide to the Physicochemical Properties of 3'-Fluoro-5'-(pentafluorosulfur)acetophenone
An In-depth Technical Guide to the Physicochemical Properties of 3'-Fluoro-5'-(pentafluorosulfur)acetophenone
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emergence of a "Super-Trifluoromethyl" Building Block
In the landscape of modern medicinal and materials chemistry, the strategic incorporation of fluorine-containing functional groups is a cornerstone of molecular design. Among these, the pentafluorosulfur (SF₅) group has garnered significant attention, often lauded as a "super-trifluoromethyl" moiety.[1] This distinction arises from its unique combination of properties, including high electronegativity, exceptional thermal and chemical stability, and significant lipophilicity, which can profoundly influence a molecule's biological and physical characteristics.[2] This guide provides a comprehensive technical overview of 3'-Fluoro-5'-(pentafluorosulfur)acetophenone, a key building block that combines the influential SF₅ group with a fluoroacetophenone scaffold, offering a unique tool for the development of novel pharmaceuticals and advanced materials.[3][4] This document will delve into the core physicochemical properties of this compound, its synthesis, and its potential applications, providing a foundational resource for researchers in the field.
Core Physicochemical Properties
The physicochemical profile of 3'-Fluoro-5'-(pentafluorosulfur)acetophenone is dictated by the interplay of its three key components: the aromatic ring, the acetyl group, the fluorine atom, and the pentafluorosulfur group. The strong electron-withdrawing nature of both the fluorine and the SF₅ group significantly impacts the electronic environment of the aromatic ring, influencing its reactivity and intermolecular interactions.
| Property | Value | Source/Comment |
| Molecular Formula | C₈H₆F₆OS | [5] |
| Molecular Weight | 264.19 g/mol | [5] |
| CAS Number | 1240257-57-1 | [5] |
| Appearance | White to light yellow powder/crystal (predicted) | Based on analogous compounds like 3'-Chloro-5'-fluoroacetophenone.[3] |
| Melting Point | 50-60 °C (estimated) | Estimated based on the melting point of 3'-Chloro-5'-fluoroacetophenone (51-55 °C).[3] |
| Boiling Point | >200 °C (estimated) | Expected to be significantly higher than acetophenone due to the presence of the heavy SF₅ group and fluorine. |
| Solubility | Soluble in common organic solvents (e.g., diethyl ether, DMSO).[6] Low solubility in water is expected. | The lipophilic SF₅ group suggests good solubility in nonpolar solvents. |
| pKa | ~18-19 (for the α-protons of the acetyl group, estimated) | Similar to acetophenone, but potentially slightly more acidic due to the electron-withdrawing substituents on the ring. |
Spectroscopic Profile: A Guide to Structural Elucidation
The structural confirmation of 3'-Fluoro-5'-(pentafluorosulfur)acetophenone relies on a combination of spectroscopic techniques. Below is a predicted and rationalized spectroscopic profile based on the analysis of related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural analysis of fluorinated compounds.[7]
-
¹H NMR: The proton NMR spectrum is expected to be relatively simple. The methyl protons of the acetyl group will likely appear as a singlet around δ 2.6 ppm. The aromatic protons will exhibit a more complex splitting pattern due to coupling with each other and with the fluorine atom. Based on studies of 3'-fluoroacetophenone, long-range coupling between the methyl protons and the fluorine atom is not expected.[8]
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon, the methyl carbon, and the aromatic carbons. The carbon atoms bonded to fluorine will exhibit characteristic splitting (¹JCF). The presence of the SF₅ group will also influence the chemical shifts of the aromatic carbons.
-
¹⁹F NMR: The fluorine NMR spectrum is particularly informative. It is expected to show two distinct signals: one for the fluorine atom on the aromatic ring and a characteristic multiplet for the SF₅ group. The SF₅ group typically displays a complex A₄B pattern, with the axial fluorine (B) and the four equatorial fluorines (A) having different chemical shifts and coupling to each other. The SF₅ group has been identified as a superior ¹⁹F MRI reporter group due to its strong signal.[1][9]
Infrared (IR) Spectroscopy
The IR spectrum will provide key information about the functional groups present in the molecule.[10]
-
C=O Stretch: A strong absorption band is expected in the region of 1680-1700 cm⁻¹, characteristic of an aryl ketone.
-
C-F Stretch: A strong band in the 1100-1300 cm⁻¹ region will indicate the presence of the C-F bond.
-
S-F Stretch: Multiple strong absorption bands associated with the S-F stretching vibrations of the SF₅ group are expected in the 800-950 cm⁻¹ region.
-
Aromatic C-H and C=C Stretches: These will be observed in their typical regions.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight and provide information about the fragmentation pattern.
-
Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at m/z = 264.19.
-
Fragmentation: A prominent fragment ion is expected at m/z = 249, corresponding to the loss of a methyl group ([M-CH₃]⁺). Another significant fragment would be the acylium ion at m/z = 105, which is characteristic for acetophenones.[11] The presence of the SF₅ group will also lead to characteristic fragmentation patterns.
Synthesis of 3'-Fluoro-5'-(pentafluorosulfur)acetophenone: A Proposed Protocol
The synthesis of compounds containing the pentafluorosulfur group is known to be challenging due to the harsh conditions often required.[12] A plausible synthetic route to 3'-Fluoro-5'-(pentafluorosulfur)acetophenone can be adapted from established methods for the synthesis of other fluorinated acetophenones and SF₅-containing aromatics.[13][14]
Proposed Synthetic Workflow
The following diagram illustrates a potential two-step synthesis starting from a commercially available precursor.
Caption: A proposed two-step synthetic workflow for 3'-Fluoro-5'-(pentafluorosulfur)acetophenone.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of 3-Fluoro-5-(pentafluorosulfur)bromobenzene
-
Diazotization of 3-Fluoro-5-bromoaniline: To a cooled (0-5 °C) solution of 3-fluoro-5-bromoaniline in aqueous HCl, a solution of sodium nitrite in water is added dropwise. The reaction mixture is stirred for 30 minutes to form the corresponding diazonium salt.
-
Thiolation: The diazonium salt solution is then slowly added to a solution of sodium hydrosulfide (NaSH) to yield 3-fluoro-5-bromobenzenethiol. The product is extracted with an organic solvent.
-
Oxidative Fluorination: The crude 3-fluoro-5-bromobenzenethiol is subjected to oxidative fluorination. This is a critical and challenging step. Reagents such as silver(II) fluoride (AgF₂) or a mixture of sulfur tetrafluoride (SF₄) and hydrogen fluoride (HF) can be employed under anhydrous conditions and often require specialized equipment due to the hazardous nature of the reagents. This step yields 3-fluoro-5-(pentafluorosulfur)bromobenzene.
Step 2: Synthesis of 3'-Fluoro-5'-(pentafluorosulfur)acetophenone
-
Grignard Reagent Formation: To a solution of magnesium turnings in anhydrous tetrahydrofuran (THF), a solution of 3-fluoro-5-(pentafluorosulfur)bromobenzene in THF is added dropwise to initiate the formation of the Grignard reagent.
-
Acetylation: The freshly prepared Grignard reagent is then added slowly to a cooled solution of acetic anhydride in an appropriate solvent.
-
Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography to yield 3'-Fluoro-5'-(pentafluorosulfur)acetophenone.
Applications in Drug Discovery and Materials Science
The unique properties of the SF₅ group make 3'-Fluoro-5'-(pentafluorosulfur)acetophenone a valuable building block in several areas of research and development.
Medicinal Chemistry
In drug discovery, the SF₅ group is often used as a bioisostere for other functional groups, such as the trifluoromethyl or tert-butyl group, to modulate the pharmacokinetic and pharmacodynamic properties of a lead compound.[2]
-
Enhanced Metabolic Stability: The high chemical and thermal stability of the SF₅ group can protect the molecule from metabolic degradation, thereby increasing its half-life in the body.[2]
-
Improved Receptor Binding: The strong electron-withdrawing nature and specific steric profile of the SF₅ group can lead to enhanced binding affinity to target proteins.
-
Increased Lipophilicity: The SF₅ group can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and enhance bioavailability.
-
¹⁹F MRI Tracer: As previously mentioned, the SF₅ group provides a strong signal in ¹⁹F MRI, opening up possibilities for using molecules containing this group as diagnostic agents or for monitoring drug distribution in vivo.[1][9]
The acetophenone moiety itself is a common scaffold in many biologically active compounds, and its derivatives have been explored for a wide range of therapeutic applications, including as anti-inflammatory and analgesic agents.[3][15][16][17]
Materials Science
In materials science, the introduction of the SF₅ group can impart desirable properties to organic materials.[4]
-
Enhanced Thermal Stability: The robustness of the S-F bonds contributes to the overall thermal stability of the material.
-
Modified Electronic Properties: The strong electron-withdrawing nature of the SF₅ group can be used to tune the electronic properties of organic semiconductors and other functional materials.
-
Liquid Crystals: The unique shape and polarity of the SF₅ group have been exploited in the design of novel liquid crystalline materials.
Experimental Workflow: Screening for Biological Activity
The following diagram outlines a typical workflow for screening a new compound like 3'-Fluoro-5'-(pentafluorosulfur)acetophenone for potential biological activity.
Sources
- 1. Pentafluorosulfanyl (SF5) as a Superior 19F Magnetic Resonance Reporter Group: Signal Detection and Biological Activity of Teriflunomide Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Pentafluorosulfanyl Group (SF5) | Rowan [rowansci.com]
- 3. chemimpex.com [chemimpex.com]
- 4. chemimpex.com [chemimpex.com]
- 5. matrixscientific.com [matrixscientific.com]
- 6. 3'-CHLORO-5'-FLUOROACETOPHENONE | 842140-52-7 [chemicalbook.com]
- 7. Applications of quantitative 1H- and 13C-NMR spectroscopy in drug analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 9. edoc.mdc-berlin.de [edoc.mdc-berlin.de]
- 10. researchgate.net [researchgate.net]
- 11. asdlib.org [asdlib.org]
- 12. Chemistry of Pentafluorosulfanyl Derivatives and Related Analogs: From Synthesis to Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chemrxiv.org [chemrxiv.org]
- 14. 3',4',5'-TRIFLUOROACETOPHENONE synthesis - chemicalbook [chemicalbook.com]
- 15. nbinno.com [nbinno.com]
- 16. Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
